An In-depth Technical Guide to Mono-tert-Butyl Succinate
An In-depth Technical Guide to Mono-tert-Butyl Succinate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical and physical properties, synthesis, and applications of mono-tert-butyl succinate. The information is intended to support research and development activities where this versatile molecule is employed.
Core Chemical Properties and Identifiers
Mono-tert-butyl succinate, also known as succinic acid mono-tert-butyl ester or 4-(tert-Butoxy)-4-oxobutanoic acid, is a mono-ester derivative of succinic acid.[1] Its structure features a carboxylic acid group at one end and a bulky tert-butyl ester at the other, making it a valuable bifunctional building block in organic synthesis.
Physicochemical Data
The key physical and chemical properties of mono-tert-butyl succinate are summarized in the table below for easy reference.
| Property | Value | Citations |
| Molecular Formula | C₈H₁₄O₄ | [1][2][3][4] |
| Molecular Weight | 174.19 g/mol (or 174.2 g/mol ) | [1][2][4] |
| Appearance | White to yellow or off-white solid/crystal/powder | [1][5] |
| Melting Point | 51-55 °C | [1][2][6] |
| Boiling Point | 92 °C at 1.5 mmHg | [1][2][6] |
| Flash Point | >110 °C (>230 °F) - closed cup | [2][3] |
| Solubility | Slightly soluble in water. Soluble in methanol and chloroform. | [2][6] |
| Density | 1.097 ± 0.06 g/cm³ (Predicted) | [2] |
| Vapor Pressure | 0.00169 mmHg at 25°C | [2] |
| Refractive Index | 1.447 | [2] |
Compound Identification
| Identifier | Value | Citations |
| CAS Number | 15026-17-2 | [1][2] |
| MDL Number | MFCD00273441 | [1] |
| PubChem ID | 4139107 | [1] |
| EC Number | 628-576-4 | [3] |
| Linear Formula | (CH₃)₃OCO(CH₂)₂CO₂H | |
| SMILES | CC(C)(C)OC(=O)CCC(O)=O | |
| InChI Key | PCOCFIOYWNCGBM-UHFFFAOYSA-N |
Synthesis Protocol
Mono-tert-butyl succinate can be readily prepared from the reaction of succinic anhydride with tert-butanol.[2][6] The following protocol is based on a common laboratory procedure.
Experimental Methodology
Reactants and Reagents:
-
Succinic Anhydride (6.04 g, 60.40 mmol)
-
tert-Butanol (10 mL)
-
N-Hydroxysuccinimide (2.53 g, 22.01 mmol)
-
4-Dimethylaminopyridine (DMAP) (0.88 g, 7.23 mmol)
-
Toluene (100 mL)
-
Ethyl Acetate (EtOAc)
-
10% Aqueous Citric Acid
-
Saturated Saline Solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethyl Ether / Petroleum Ether mixture (1:3)
Procedure:
-
A solution of toluene (100 mL) containing succinic anhydride, N-hydroxysuccinimide, and 4-dimethylaminopyridine (DMAP) is prepared in a suitable reaction vessel.[6]
-
tert-Butanol (10 mL) is added to the mixture.[6]
-
The reaction mixture is heated under reflux for 48 hours.[6]
-
After completion, the reaction is cooled to room temperature. The crude product will form two layers (a brown oil and a colorless solution).[6]
-
The mixture is diluted with ethyl acetate (50 mL) and washed sequentially with 10% aqueous citric acid (2 x 50 mL) and saturated saline.[6]
-
The organic layer is separated and dried over anhydrous sodium sulfate.[6]
-
The solvent is removed by evaporation under reduced pressure.[6]
-
The crude product is purified by recrystallization from a solvent mixture of ethyl ether/petroleum ether (1:3, 25 mL) to yield the final product.[6]
Caption: Synthesis workflow for mono-tert-butyl succinate.
Applications in Research and Development
Mono-tert-butyl succinate is a versatile intermediate with applications across several scientific and industrial domains.
-
Pharmaceutical Synthesis : It serves as a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[1] For example, it is used in the preparation of N-succinyl-L,L-diaminopimelic acid (SDAP), H3K9TSu (histone H3 lysine 9 thiosuccinyl) peptide, and tert-butyl 4-oxo-4-(4-tritylpiperazin-1-yl)butanoate. It is also a reagent for synthesizing fluorinated β2- and β3-amino acids, which are inhibitors of α-chymotrypsin.[6]
-
Linkers and Crosslinkers : In chemical biology and drug discovery, it is categorized as a homobifunctional cross-linker, useful in bioconjugation techniques.[7]
-
Polymer Science : The compound is used in the development of biodegradable polymers, contributing to more environmentally friendly materials.[1]
-
Material Science : It is employed as a plasticizer in the production of plastics to enhance flexibility and durability.[1]
-
Organic Synthesis Research : It is a valuable tool for studying esterification reactions and other organic transformations in laboratory settings.[1]
-
Cosmetics : Its emulsifying properties are utilized to improve the stability and texture of creams and lotions.[1]
Caption: Relationship between structure and applications.
Safety and Handling
Mono-tert-butyl succinate is classified as an irritant. Users should exercise caution and adhere to standard laboratory safety protocols.
Hazard Information
-
Hazard Statements : H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]
-
Signal Word : Warning.
-
Precautionary Statements : P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
Personal Protective Equipment (PPE)
-
Eye/Face Protection : Wear appropriate safety goggles or glasses as described by OSHA or European Standard EN166.[5]
-
Skin Protection : Handle with gloves and wear suitable protective clothing to prevent skin exposure.[8]
-
Respiratory Protection : A dust mask (e.g., type N95) should be used if dust is generated.
Storage and Stability
-
Storage : Store at room temperature in a dry, cool, and well-ventilated place.[1] Keep the container tightly closed.[5] Some suppliers recommend storage at <15°C or -20°C for long-term stability.
-
Stability : The compound is stable under normal, recommended storage conditions.[8]
-
Incompatible Materials : Avoid contact with strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[5]
References
- 1. chemimpex.com [chemimpex.com]
- 2. chembk.com [chembk.com]
- 3. CAS # 15026-17-2, Mono-tert-butyl succinate, Succinic acid mono-tert-butyl ester - chemBlink [ww.chemblink.com]
- 4. scbt.com [scbt.com]
- 5. fishersci.com [fishersci.com]
- 6. Mono-tert-butyl succinate | 15026-17-2 [chemicalbook.com]
- 7. Mono-tert-butyl Succinate | 15026-17-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
